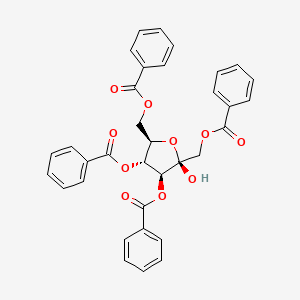
Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate: is a derivative of fructose, a simple sugar This compound is characterized by the presence of four benzoyl groups attached to the fructofuranose ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate typically involves the benzoylation of Beta-D-fructofuranose. The reaction is carried out using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various derivatives of Beta-D-fructofuranose with different functional groups replacing the benzoyl groups .
Aplicaciones Científicas De Investigación
Chemistry: Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound in organic synthesis .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of fructose derivatives in biological systems .
Medicine: Its derivatives are explored for their therapeutic properties, including anti-inflammatory and antioxidant activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various polymers and materials .
Mecanismo De Acción
The mechanism of action of Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate involves its interaction with specific molecular targets. The benzoyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .
Comparación Con Compuestos Similares
Beta-D-fructofuranose 1,6-bisphosphate: A phosphorylated derivative of fructose with different functional properties.
Alpha-D-fructofuranose 1,3,4,6-tetrabenzoate: An isomer with similar benzoyl groups but different spatial arrangement.
Beta-D-fructofuranosyl-(2,1)-beta-D-fructofuranose: A disaccharide derivative with distinct structural features.
Uniqueness: Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate is unique due to its specific benzoylation pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C34H28O10 |
|---|---|
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)-5-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H28O10/c35-30(23-13-5-1-6-14-23)40-21-27-28(42-32(37)25-17-9-3-10-18-25)29(43-33(38)26-19-11-4-12-20-26)34(39,44-27)22-41-31(36)24-15-7-2-8-16-24/h1-20,27-29,39H,21-22H2/t27-,28-,29+,34-/m1/s1 |
Clave InChI |
ZYJUUZKDMZKDIS-DYKCOLQBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@](O2)(COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one](/img/structure/B12911140.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12911144.png)
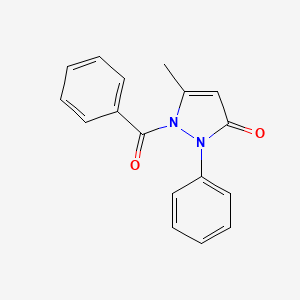
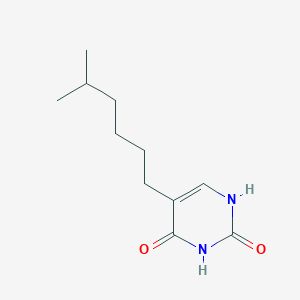
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-chlorophenyl)-N-methyl-](/img/structure/B12911153.png)
![N-[(4-Methoxyphenyl)methyl]guanosine](/img/structure/B12911165.png)
![3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12911166.png)
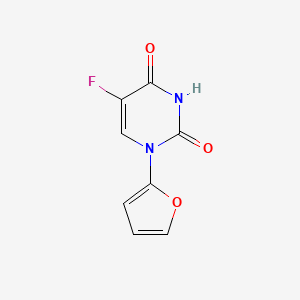
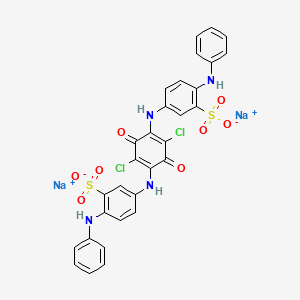
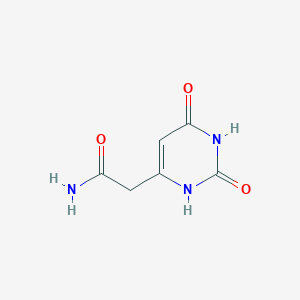
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911189.png)
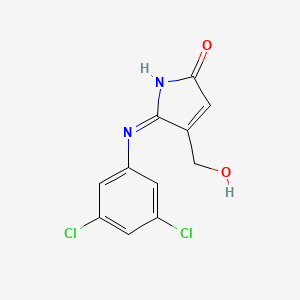
![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)
![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
